molecular formula C11H14N2 B11915784 2,4,4-Trimethyl-3,4-dihydroquinazoline CAS No. 883555-06-4

2,4,4-Trimethyl-3,4-dihydroquinazoline

Cat. No.: B11915784
CAS No.: 883555-06-4
M. Wt: 174.24 g/mol
InChI Key: SSWNFGQAAJBXCD-UHFFFAOYSA-N
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Description

2,4,4-Trimethyl-3,4-dihydroquinazoline is a heterocyclic compound belonging to the quinazoline family. Quinazolines are nitrogen-containing heterocycles known for their diverse biological activities and applications in medicinal chemistry. The 2,4,4-trimethyl substitution on the quinazoline ring imparts unique chemical properties to this compound, making it a subject of interest in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,4,4-trimethyl-3,4-dihydroquinazoline typically involves the condensation of 2-aminobenzylamine with suitable aldehydes or ketones. One common method is the reaction of 2-aminobenzylamine with acetone under acidic conditions, leading to the formation of the desired product. The reaction is usually carried out in the presence of a catalyst such as hydrochloric acid or sulfuric acid, and the mixture is refluxed for several hours to ensure complete conversion.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to maintain consistent reaction conditions and improve yield. The reaction mixture is continuously fed into the reactor, and the product is collected and purified using distillation or crystallization techniques.

Chemical Reactions Analysis

Types of Reactions: 2,4,4-Trimethyl-3,4-dihydroquinazoline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinazolinone derivatives.

    Reduction: Reduction reactions can convert it to tetrahydroquinazoline derivatives.

    Substitution: Electrophilic substitution reactions can introduce different functional groups onto the quinazoline ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions.

Major Products:

    Oxidation: Quinazolinone derivatives.

    Reduction: Tetrahydroquinazoline derivatives.

    Substitution: Various substituted quinazoline derivatives depending on the reagent used.

Scientific Research Applications

2,4,4-Trimethyl-3,4-dihydroquinazoline has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex quinazoline derivatives.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use as a lead compound for developing new therapeutic agents.

    Industry: It is used in the synthesis of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2,4,4-trimethyl-3,4-dihydroquinazoline involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in cell proliferation, leading to potential anticancer effects. The exact molecular targets and pathways are still under investigation, and further research is needed to elucidate the detailed mechanisms.

Comparison with Similar Compounds

    3,4-Dihydroquinazoline: Lacks the 2,4,4-trimethyl substitution, resulting in different chemical properties and biological activities.

    Quinazolinone: An oxidized form of quinazoline with distinct pharmacological properties.

    Tetrahydroquinazoline: A fully reduced form with different reactivity and applications.

Uniqueness: 2,4,4-Trimethyl-3,4-dihydroquinazoline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The trimethyl groups enhance its stability and influence its reactivity, making it a valuable compound for various research applications.

Properties

CAS No.

883555-06-4

Molecular Formula

C11H14N2

Molecular Weight

174.24 g/mol

IUPAC Name

2,4,4-trimethyl-1H-quinazoline

InChI

InChI=1S/C11H14N2/c1-8-12-10-7-5-4-6-9(10)11(2,3)13-8/h4-7H,1-3H3,(H,12,13)

InChI Key

SSWNFGQAAJBXCD-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(C2=CC=CC=C2N1)(C)C

Origin of Product

United States

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